molecular formula C17H18N2O4 B7349224 (2R,3R)-N-[(5-hydroxypyridin-3-yl)methyl]-3-phenyl-1,4-dioxane-2-carboxamide

(2R,3R)-N-[(5-hydroxypyridin-3-yl)methyl]-3-phenyl-1,4-dioxane-2-carboxamide

Cat. No. B7349224
M. Wt: 314.34 g/mol
InChI Key: QNPIDVYXBGLHQN-HZPDHXFCSA-N
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Description

(2R,3R)-N-[(5-hydroxypyridin-3-yl)methyl]-3-phenyl-1,4-dioxane-2-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of experimental settings.

Mechanism of Action

The mechanism of action of (2R,3R)-N-[(5-hydroxypyridin-3-yl)methyl]-3-phenyl-1,4-dioxane-2-carboxamide is complex and not fully understood. However, studies have suggested that this compound may exert its effects by modulating the activity of certain enzymes and receptors involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the production of certain inflammatory cytokines, as well as to modulate the activity of certain neurotransmitters and receptors.

Advantages and Limitations for Lab Experiments

One advantage of using (2R,3R)-N-[(5-hydroxypyridin-3-yl)methyl]-3-phenyl-1,4-dioxane-2-carboxamide in lab experiments is its potential to modulate a range of biochemical and physiological processes. However, one limitation is the complexity of its synthesis, which may make it difficult to obtain in large quantities for certain experiments.

Future Directions

There are many potential future directions for research involving (2R,3R)-N-[(5-hydroxypyridin-3-yl)methyl]-3-phenyl-1,4-dioxane-2-carboxamide. For example, further studies could investigate its effects on specific biochemical pathways and physiological processes, as well as its potential applications in the treatment of various diseases and disorders. Additionally, research could focus on developing more efficient and cost-effective methods for synthesizing this compound, in order to facilitate its use in a wider range of experiments.

Synthesis Methods

The synthesis of (2R,3R)-N-[(5-hydroxypyridin-3-yl)methyl]-3-phenyl-1,4-dioxane-2-carboxamide is a complex process that involves several steps. One commonly used method involves the reaction of 5-hydroxypyridine-3-carboxaldehyde with phenylacetic acid, followed by a series of additional reactions to produce the final product.

Scientific Research Applications

(2R,3R)-N-[(5-hydroxypyridin-3-yl)methyl]-3-phenyl-1,4-dioxane-2-carboxamide has been used in a variety of scientific research applications, including studies of its effects on various biochemical pathways and physiological processes. For example, this compound has been shown to inhibit the activity of certain enzymes involved in the production of inflammatory cytokines, making it a potential candidate for the treatment of inflammatory disorders.

properties

IUPAC Name

(2R,3R)-N-[(5-hydroxypyridin-3-yl)methyl]-3-phenyl-1,4-dioxane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c20-14-8-12(9-18-11-14)10-19-17(21)16-15(22-6-7-23-16)13-4-2-1-3-5-13/h1-5,8-9,11,15-16,20H,6-7,10H2,(H,19,21)/t15-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPIDVYXBGLHQN-HZPDHXFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C(O1)C2=CC=CC=C2)C(=O)NCC3=CC(=CN=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@H](O1)C2=CC=CC=C2)C(=O)NCC3=CC(=CN=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.